molecular formula C14H19NO4 B1609523 Methyl 3-(2-morpholin-4-ylethoxy)benzoate CAS No. 249937-00-6

Methyl 3-(2-morpholin-4-ylethoxy)benzoate

Cat. No.: B1609523
CAS No.: 249937-00-6
M. Wt: 265.3 g/mol
InChI Key: VOYSHDFODOJUMP-UHFFFAOYSA-N
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Description

Methyl 3-(2-morpholin-4-ylethoxy)benzoate is an organic compound with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . It is a benzoate ester derivative that contains a morpholine ring, which is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-morpholin-4-ylethoxy)benzoate typically involves the reaction of 3-hydroxybenzoic acid with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the benzoic acid is replaced by the morpholin-4-ylethoxy group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-morpholin-4-ylethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2-morpholin-4-ylethoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-morpholin-4-ylethoxy)benzoate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The compound may also interfere with cellular pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-morpholin-4-ylethoxy)benzoate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The oxygen and nitrogen atoms in the morpholine ring can form hydrogen bonds and interact with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 3-(2-morpholin-4-ylethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-14(16)12-3-2-4-13(11-12)19-10-7-15-5-8-18-9-6-15/h2-4,11H,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYSHDFODOJUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428207
Record name Methyl 3-(2-morpholin-4-ylethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249937-00-6
Record name Methyl 3-(2-morpholin-4-ylethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 3-hydroxybenzoate (8.0 g, 56 mmol) and 4-(2-chloroethyl)-morpholine hydrochloride (15.7 g, 84 mmol) and potassium carbonate (11.5 g, 83 mmol) in toluene (50 ml) was heated at reflux. After 4 days, the reaction mixture was cooled to room temperature and diluted with ethyl acetate. The organic layer was washed with water and then extracted with dilute hydrochloric acid. The acidic layer was separated, basified with 5 N sodium hydroxide and the product was extracted into ethyl acetate. The organics were removed in vacuo and the residue was purified by flash chromatography (elution gradient 3% acetone/methylene chloride) to give methyl 3-(2-morpholin-4-ylethoxy)benzoate (9.0 g) as an oil.
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8 g
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50 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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